Enantiomeric Purity vs. Racemate
The target compound is supplied as the single (S)-enantiomer with a reported purity of ≥99% and a specific optical rotation of [α]²⁰/D −14.5° (c = 2.45, CHCl₃) . In contrast, the corresponding racemate contains equimolar (S)- and (R)-enantiomers, yielding a net optical rotation of 0°. Use of the single enantiomer ensures that downstream asymmetric reactions proceed with the intended stereochemical outcome and maximum yield, whereas a racemate would require additional chiral resolution steps and reduce the theoretical yield of the desired enantiomer by 50% [1].
| Evidence Dimension | Enantiomeric composition and optical rotation |
|---|---|
| Target Compound Data | ≥99% purity; [α]²⁰/D −14.5° (c = 2.45, CHCl₃) |
| Comparator Or Baseline | Racemate: [α]²⁰/D 0° (50% each enantiomer) |
| Quantified Difference | Non-zero optical rotation vs. zero; maximum theoretical yield advantage of 100% for single enantiomer vs. 50% for racemate in enantioselective synthesis |
| Conditions | Commercial specification; optical rotation measured at 20°C, c = 2.45 in chloroform |
Why This Matters
Single enantiomer specification eliminates the need for chiral separation and maximizes atom economy in enantioselective synthetic routes.
- [1] Kato, S., Morie, T., Harada, H., & Matsumoto, J. (1994). Asymmetric synthesis of the enantiomers of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate of mosapride, a gastroprokinetic agent. Heterocycles, 38(5), 1033-1040. View Source
